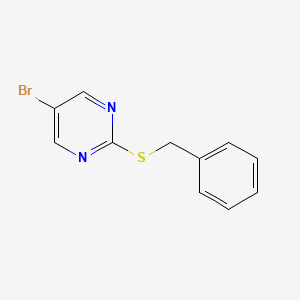

2-(Benzylthio)-5-bromopyrimidine

カタログ番号 B1287748

CAS番号:

79686-18-3

分子量: 281.17 g/mol

InChIキー: LXOANVAJTYXINB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

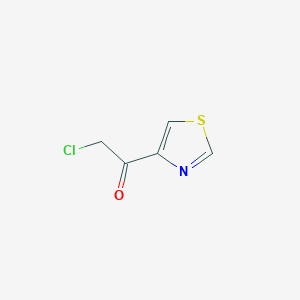

“2-(Benzylthio)-5-bromopyrimidine” is a chemical compound that contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a benzylthio group attached at the 2nd position and a bromine atom at the 5th position of the pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for “2-(Benzylthio)-5-bromopyrimidine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of “2-(Benzylthio)-5-bromopyrimidine” would consist of a pyrimidine ring with a benzylthio group and a bromine atom attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups through nucleophilic substitution reactions. The sulfur atom in the benzylthio group might also react with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylthio)-5-bromopyrimidine” would depend on its molecular structure. For instance, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive. The benzylthio group could contribute to the compound’s lipophilicity .科学的研究の応用

Antitubercular Activity

- Application Summary: This compound is used in the synthesis of 2-(benzylthio)-1H-benzo[d]imidazoles, which are evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth .

- Methods of Application: The compound is synthesized using molecular simplification and molecular hybridization approaches . The synthesized molecules are then evaluated for their inhibitory activity against M. tuberculosis growth .

- Results: Compounds 6p and 6z, derived from this series of molecules, showed minimal inhibitory concentration (MIC) values of 6.9 and 3.8 μM against M. tuberculosis H37Rv, respectively . These compounds were active against multidrug-resistant strains and showed no apparent toxicity to Vero and HepG2 cells .

Antibacterial Activity

- Application Summary: 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines derivatives of “2-(Benzylthio)-5-bromopyrimidine” are synthesized and evaluated for their antibacterial activity .

- Methods of Application: The compounds are obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base . The synthesized compounds are then evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

- Results: All of the tested compounds showed significant antibacterial activity against the tested germs . Compounds 6c, 6d, 6h, and 6m were more active on S. aureus, and compounds 6h and 6m were more active on E. coli .

Synthesis of New Antibacterial Derivatives

- Application Summary: A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines derivatives of “2-(Benzylthio)-5-bromopyrimidine” are synthesized and evaluated for their antibacterial activity .

- Methods of Application: These compounds are obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base . All compounds are characterized by 1H, 13C, and HRMS spectra .

- Results: Out of fourteen, only eight compounds were screened against multi-resistant strains of Escherichia coli and Staphylococcus aureus . The results revealed that all of them were found to possess significant antibacterial activity against the germs tested .

Construction of Supramolecular Organic Frameworks

- Application Summary: (Benzylthio)acetic acid (HBTA) and some aminopyrimidines, including “2-(Benzylthio)-5-bromopyrimidine”, are used as structural units in the construction of novel supramolecular organic frameworks .

- Methods of Application: The received crystalline solids are inspected by single-crystal X-ray diffraction (SC XRD) to obtain insight into the structural and supramolecular facets .

- Results: The molecular structures of co-crystals consist of either one neutral residue of each starting component or one nonionized residue of the aminopyrimidine ingredient and two neutral residues of the acidic component . The asymmetric unit of salt solvate is composed of two ionized residues of each co-former and one MeOH solvent molecule .

Antifungal Activity

- Application Summary: New antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole were synthesized by an environmentally friendly method, using water as reaction medium . These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .

- Methods of Application: The potential fungicides were tested against a panel of phytopathogenic fungi .

- Results: The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .

Construction of Heterometallic Nanomaterials

- Application Summary: Heterometallic nanomaterials (HMNMs) display superior physicochemical properties and stability to monometallic counterparts, accompanied by wider applications in the fields of catalysis, sensing, imaging, and therapy due to synergistic effects between multi-metals in HMNMs .

- Methods of Application: The unique chemical and physical properties (e.g. chemical stability, and electrical and optical properties) mainly originate from tunneling effect, quantum size effect, and surface effect. Such properties can be finely modulated by controlling the size, composition, morphology, architecture, surface functionalization, and crystal structure/phase .

- Results: Heterometallic nanomaterials have found widespread applications in optics, catalysis, energy and life sciences, thanks to their intrinsic advantages (e.g. good stability and biocompatibility, high catalytic properties, and superior electronic conductivity) over bulk counterparts .

将来の方向性

特性

IUPAC Name |

2-benzylsulfanyl-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOANVAJTYXINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607717 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-5-bromopyrimidine | |

CAS RN |

79686-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Benzyl thiol (22 mmol) was added to 0.146 M ethanolic NaOEt (150 ml) at room temperature followed by 2-chloro-5-bromopyrimidine (20 mmol). The mixture was stirred at room temperature for 70 min, heated under reflux for 40 min, the solvent evaporated off at reduced pressure, the residue extracted with chloroform (100 ml), the chloroform solution washed with 2 M NaOH, and the dried (MgSO4) solution evaporated; yield 81%, m.p. 68°-69° C. (dil. MeOH). 1H NMR (CDCl3): δ4.36 (CH2), 7.26 (Ph), 8.50. (H-4, H-6).

Yield

81%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)